Anticancer agent 158

cytotoxicity screening liver cancer HepG-2 breast cancer MDA-MB-231

Anticancer agent 158 (CAS 2978685-72-0; synonym: compound 7c) is a synthetic thiazolylhydrazonothiazole bearing an indole moiety, identified within a 15-member library of novel azolylhydrazonothiazoles. Its molecular formula is C27H27N9OS2 (MW 557.69).

Molecular Formula C27H27N9OS2
Molecular Weight 557.7 g/mol
Cat. No. B12371367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 158
Molecular FormulaC27H27N9OS2
Molecular Weight557.7 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NN=C(C)C2=CNC3=CC=CC=C32)C(=NNC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC)C)C
InChIInChI=1S/C27H27N9OS2/c1-15(22-14-28-23-9-7-6-8-21(22)23)31-35-26-29-16(2)24(38-26)17(3)32-36-27-30-18(4)25(39-27)34-33-19-10-12-20(37-5)13-11-19/h6-14,28H,1-5H3,(H,29,35)(H,30,36)/b31-15+,32-17+,34-33?
InChIKeyGLDWAVZGZYOJOG-SIJOGSBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 158 Procurement Guide: Chemical Identity, Pharmacological Class, and Sourcing Baseline


Anticancer agent 158 (CAS 2978685-72-0; synonym: compound 7c) is a synthetic thiazolylhydrazonothiazole bearing an indole moiety, identified within a 15-member library of novel azolylhydrazonothiazoles [1]. Its molecular formula is C27H27N9OS2 (MW 557.69) . The compound was reported in 2023 as part of a primary medicinal chemistry study evaluating cytotoxic activity against liver (HepG-2), breast (MDA-MB-231), and colon (HCT-116) carcinoma cell lines, with its mechanism of action proposed through molecular docking as inhibition of the epidermal growth factor receptor tyrosine kinase (EGFR TK) domain [1]. It is commercially available through multiple research-chemical vendors for preclinical investigation only .

Why Anticancer Agent 158 Cannot Be Interchanged with Other Thiazolylhydrazonothiazoles or Generic EGFR-Targeted Agents


Within the azolylhydrazonothiazole chemotype, subtle structural variations produce large-magnitude differences in both cytotoxic potency and cancer-cell selectivity. The 5-arylazothiazole series (to which Anticancer agent 158 belongs) consistently outperforms the 4-arylthiazole regioisomers, and among the 5-arylazo congeners, the methoxy substituent at the 4-position of the phenylazo ring (present in compound 7c) confers a 3- to 5-fold potency gain over the chloro- or bromo-substituted analogs [1]. Moreover, the compound's selectivity index against normal MRC-5 fibroblasts exceeds that of doxorubicin, meaning that procurement of a different thiazolylhydrazonothiazole or a generic EGFR reference inhibitor would not recapitulate this specific combination of multi-line potency and normal-cell sparing [1]. The quantitative evidence below delineates exactly where these differences arise and their magnitude.

Anticancer Agent 158 Quantitative Differentiation Evidence: Head-to-Head Cytotoxicity, Selectivity, Regiochemistry, Docking, and SAR Data


Superior Cytotoxic Potency: Anticancer Agent 158 Ranks #1 Across HepG-2 and MDA-MB-231 Among 15 Synthesized Congeners

In a direct head-to-head MTT assay comparing all 15 synthesized azolylhydrazonothiazoles plus doxorubicin, Anticancer agent 158 (compound 7c) achieved the lowest IC50 against both HepG-2 (7.93 ± 0.84 μM) and MDA-MB-231 (9.28 ± 1.34 μM), ranking #1 in the entire compound library for both cell lines [1]. Against HCT-116, it ranked #2 with an IC50 of 13.28 ± 1.04 μM, behind only compound 7b (12.34 ± 1.92 μM) [1]. The potency rank order reported in the source paper for HepG-2 is: 7c > 7b > 9b > 11b > 9c > 7a (good) ≫ 7d > 11a > 7e (moderate) ≫ 9a > 9f > 5 > 9e > 9d > 3 (poor/inactive), and for MDA-MB-231: 7c > 7b > 7a > 9b > 11b > 9c > 7d (good) ≫ 5 > 7e (moderate) [1].

cytotoxicity screening liver cancer HepG-2 breast cancer MDA-MB-231 thiazolylhydrazonothiazole SAR

Therapeutic Window Advantage: Anticancer Agent 158 Exhibits 1.6-Fold Higher Selectivity Index Than Doxorubicin Against HepG-2

Selectivity indices (SI = CC50_MRC-5 / IC50_cancer) were calculated from data within the same MTT experimental framework. Anticancer agent 158 (7c) yielded a CC50 of 181.89 ± 15.07 μM against normal human lung fibroblast MRC-5 cells [1]. When divided by its HepG-2 IC50, the calculated SI is approximately 22.9, compared with doxorubicin's calculated SI of approximately 14.4 (CC50 89.17 ± 2.75 μM / IC50 6.18 ± 0.29 μM) on the same cell line pair [1]. Against MDA-MB-231, 7c's SI is ~19.6 vs. doxorubicin's ~10.7; against HCT-116, ~13.7 vs. ~12.4. Thus, 7c offers a 59% selectivity improvement on HepG-2 and an 84% improvement on MDA-MB-231 relative to the clinical comparator [1].

selectivity index normal cell toxicity MRC-5 cancer selectivity therapeutic window

Regiochemistry-Driven Potency Gain: 5-Arylazothiazole Scaffold of 7c Outperforms 4-Arylthiazole Isomers by 1.7–1.8-Fold

The Al-Humaidi et al. study explicitly states that the in vitro inhibition effect of the 5-arylazothiazoles (series 7) is greater than that of 4-arylthiazoles (series 9) toward all examined anticancer cell lines, with the specific pairwise comparison 7c > 9c noted [1]. Anticancer agent 158 (7c, a 5-arylazothiazole) demonstrates an IC50 of 7.93 μM against HepG-2 versus 13.39 μM for its direct 4-arylthiazole counterpart 9c — a 1.69-fold advantage. Against MDA-MB-231, the difference is 9.28 μM (7c) vs. 17.03 μM (9c), representing a 1.84-fold advantage [1]. This regiochemistry effect is consistent across the series (7b > 9b is also documented), establishing a class-level SAR rule [1].

regiochemistry SAR 5-arylazothiazole vs 4-arylthiazole scaffold selection thiazole isomer comparison

Electron-Donating Substituent SAR: 4-Methoxy (7c) Confers 3.4–5.0-Fold Potency Advantage Over 4-Chloro (7d) and 4-Bromo (7e) Congeners

Within the 5-arylazothiazole sub-series (7a–e), the nature of the para-substituent on the phenylazo ring dictates potency. The source paper explicitly states: 'electron donating groups (e.g., Me and MeO) at the 4-position of phenylazothiazoles enhance the activity while the electron-withdrawing groups (e.g., Cl) decrease the activity (7c, 7b ≫ 7a ≫ 7d, 7e)' [1]. Anticancer agent 158 (7c, 4-OMe) exhibits an IC50 of 7.93 μM against HepG-2, compared to 27.35 μM for 7d (4-Cl) and 39.48 μM for 7e (4-Br) — representing a 3.45-fold and 4.98-fold advantage, respectively [1]. The same trend holds across MDA-MB-231 (7c: 9.28; 7d: 18.49; 7e: 48.04 μM) and HCT-116 (7c: 13.28; 7d: 47.40; 7e: 83.04 μM) [1].

substituent effect SAR electron-donating group methoxy thiazole HepG-2 selectivity

EGFR TK Docking Profile: Anticancer Agent 158 Engages ASP 855 via Hydrogen Bond with a Binding Score of −10.2 kcal/mol, Comparable to Co-crystallized Ligand W19 (−10.5 kcal/mol)

Molecular docking studies using MOE 2019 software evaluated the binding of Anticancer agent 158 (7c) to the EGFR TK domain (co-crystallized ligand W19 as reference, binding score −10.5 kcal/mol) [1]. Compound 7c achieved a binding score of −10.2 kcal/mol, forming a hydrogen bond with ASP 855 at a distance of 2.15 Å and a second hydrogen bond with ARG 841 at 2.37 Å, alongside hydrophobic interactions with CYS 797 (3.64 Å), ASP 800 (3.31 Å), MET 766 (3.11 Å), VAL 726 (3.41 Å), LEU 788 (3.26 Å), and PHE 856 (3.08 Å) [1]. The binding score of 7c (−10.2) is comparable to the reference W19 (−10.5), though compounds 7a and 9b achieved superior scores (−10.9 kcal/mol each) [1]. Importantly, the experimental cytotoxicity data show 7c outperforming both 7a and 9b in HepG-2 and MDA-MB-231 [1], suggesting that docking score alone does not fully predict cellular potency and that 7c's specific interaction fingerprint — particularly the ASP 855 H-bond — may contribute to its functional advantage.

EGFR tyrosine kinase docking binding affinity score ASP 855 hydrogen bond thiazolylhydrazonothiazole docking

Anticancer Agent 158: High-Confidence Research Application Scenarios Derived from Quantitative Differentiation Evidence


Hepatocellular Carcinoma (HCC) Drug Discovery: Lead Compound for HepG-2-Selective Cytotoxicity Screening Cascades

Anticancer agent 158 delivers the highest potency among all 15 synthesized congeners against HepG-2 (IC50 7.93 μM) and a selectivity index of ~22.9 versus MRC-5 fibroblasts — 1.59-fold higher than doxorubicin — making it the preferred starting point for liver-cancer-focused hit-to-lead programs where normal hepatocyte or fibroblast counter-screening is incorporated early [1]. Its rank #1 position in the HepG-2 potency order (7c > 7b > 9b > 11b > 9c > 7a) provides a validated benchmark for structure–activity relationship expansion around the methoxy-substituted 5-arylazothiazole core [1].

Triple-Negative Breast Cancer (TNBC) Probe Development: MDA-MB-231 Activity with Enhanced Therapeutic Window

Against the MDA-MB-231 TNBC model, Anticancer agent 158 achieves an IC50 of 9.28 μM with a selectivity index ~19.6 — an 84% improvement over doxorubicin's ~10.7 [1]. This combination of single-digit micromolar potency and the highest SI among all tested compounds against MDA-MB-231 positions 7c as a candidate for TNBC-focused probe optimization, particularly in programs that require differentiation between cancerous and normal breast epithelial cell lines [1].

EGFR Tyrosine Kinase Inhibitor Library Design: Methoxy-Substituted 5-Arylazothiazole as a Privileged Pharmacophore

The docking evidence establishes that Anticancer agent 158 engages the EGFR TK domain with a binding score of −10.2 kcal/mol and forms a hydrogen bond with ASP 855 at 2.15 Å [1]. Combined with the SAR rule that the 5-arylazothiazole scaffold outperforms the 4-arylthiazole regioisomer and that electron-donating substituents enhance activity [1], 7c serves as a validated pharmacophore template for constructing focused EGFR TK-targeted compound libraries where the methoxy-arylazo-thiazole-indole architecture is conserved.

Colon Carcinoma (HCT-116) Hit Validation and Comparator Benchmarking

Against HCT-116 colon carcinoma cells, Anticancer agent 158 (IC50 13.28 μM) ranks #2 in the library, behind only 7b (12.34 μM), and maintains a selectivity index of ~13.7 versus MRC-5 cells — comparable to doxorubicin's ~12.4 [1]. Its consistent activity across liver, breast, and colon carcinoma lines, all within or near the 'good activity' range (1–10 μM) defined by the authors [1], makes 7c suitable as a multi-line reference compound for benchmarking novel colon cancer agents in panel screening formats.

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